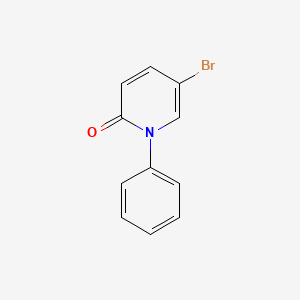

5-Bromo-1-phenylpyridin-2(1H)-one

Overview

Description

5-Bromo-1-phenylpyridin-2(1H)-one, commonly referred to as 5-BP, is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents. 5-BP is a versatile compound that can be used for a variety of purposes, from synthesizing other compounds to studying biochemical and physiological effects.

Scientific Research Applications

Halogen-rich Intermediate for Synthesis 5-Bromo-1-phenylpyridin-2(1H)-one is valuable as a halogen-rich intermediate in medicinal chemistry research. It facilitates the synthesis of unique halopyridines, which are pivotal in creating a variety of pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).

Ligand in Iridium Tetrazolate Complexes This compound plays an essential role as a ligand in heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. It contributes significantly to the wide span of redox and emission properties observed in these complexes, making it an attractive building block for constructing polymetallic architectures (Stagni et al., 2008).

Synthesis of Novel Pyridine-Based Derivatives This compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. These derivatives have been explored for potential applications such as chiral dopants for liquid crystals and various biological activities, including anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Synthesis of Functionalized Pyridines The compound is also key in the efficient synthesis of functionalized pyridine derivatives, useful for preparing metal-complexing molecular rods. It serves as a precursor in Stille coupling reactions, leading to a range of substituted pyridines (Schwab et al., 2002).

Role in DNA Methylation Studies In the field of biological research, this compound has been used in studies exploring DNA methylation. It has shown notable effects on the global DNA methylation patterns in neural stem cells, impacting their differentiation and gene expression (Schneider & d’Adda di Fagagna, 2012).

Synthesis of Copper(I) and Ruthenium(II) Complexes It facilitates the synthesis of CNN pincer palladium(II) and ruthenium(II) complexes, which exhibit significant catalytic activity in various chemical reactions, including the allylation of aldehydes and the transfer hydrogenation of ketones (Wang et al., 2011).

Antiviral Activity in Nucleoside Analogs Derivatives of 5-Bromo-1-phenylpyridin-2(1H)-one have been investigated for their antiviral activity, particularly in the context of inhibiting retrovirus replication in cell culture. This research expands its potential use in medicinal chemistry, specifically in the development of antiretroviral drugs (Hocková et al., 2003).

Photophysical Studies and DNA Binding It is involved in studies examining the effects of ligand planarity on the interaction of polypyridyl Ru(II) complexes with DNA. Understanding these interactions is crucial in the development of DNA-targeting therapeutics and diagnostic tools (Xu et al., 2003).

Applications in Organic Synthesis Finally, 5-Bromo-1-phenylpyridin-2(1H)-one is used in organic synthesis, particularly in the cyclization of aryl ketone anilides to produce various pyridinone derivatives, which have potential applications in drug development and synthetic chemistry (Nikam & Kappe, 2015).

properties

IUPAC Name |

5-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGXCNUXQUIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)

![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)

![3-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)